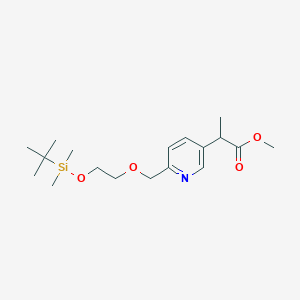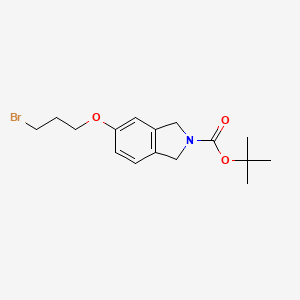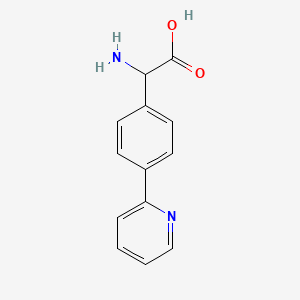
tert-Butyl 4-(2-((3-nitropyridin-2-yl)oxy)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a nitropyridine moiety, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-nitropyridine-2-ol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can participate in various biochemical reactions, potentially affecting cellular pathways and processes. The piperidine ring may also play a role in the compound’s biological activity by interacting with receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate is unique due to the presence of both a nitropyridine moiety and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C17H25N3O5 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(21)19-10-6-13(7-11-19)8-12-24-15-14(20(22)23)5-4-9-18-15/h4-5,9,13H,6-8,10-12H2,1-3H3 |
Clé InChI |
ADROGNSFHGTONZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CCOC2=C(C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)




![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)

